Fmoc-L-Me-homoPhe-OH: A Technical Guide for Advanced Peptide Synthesis and Drug Design
Fmoc-L-Me-homoPhe-OH: A Technical Guide for Advanced Peptide Synthesis and Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Unnatural Amino Acids in Peptide Therapeutics
The pursuit of novel peptide-based therapeutics is increasingly reliant on the incorporation of unnatural amino acids to overcome the inherent limitations of their natural counterparts, such as poor metabolic stability and limited conformational diversity.[1] Among the arsenal of modified amino acids, Fmoc-L-Me-homoPhe-OH (N-α-Fmoc-N-α-methyl-L-homophenylalanine) has emerged as a powerful building block for medicinal chemists and peptide scientists. This technical guide provides a comprehensive overview of the core attributes of Fmoc-L-Me-homoPhe-OH, including its synthesis, strategic incorporation into peptide sequences, and its profound impact on the physicochemical and pharmacological properties of the resulting peptides.
This guide is designed to provide not just procedural instructions, but also the scientific rationale behind the application of this unique amino acid derivative, empowering researchers to leverage its full potential in the design of next-generation peptide drugs.
Core Attributes of Fmoc-L-Me-homoPhe-OH
Fmoc-L-Me-homoPhe-OH is a derivative of the amino acid L-phenylalanine, distinguished by two key modifications: N-α-methylation and homologation of the side chain . These alterations, seemingly subtle, impart significant and advantageous properties to peptides that incorporate this residue.
Chemical Structure and Properties
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Chemical Name: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-phenylbutanoic acid
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Molecular Formula: C26H25NO4[2]
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Molecular Weight: 415.48 g/mol [2]
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CAS Number: 1065076-30-3[2]
Table 1: Physicochemical Properties of Fmoc-L-Me-homoPhe-OH and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features |
| Fmoc-L-Me-homoPhe-OH | C26H25NO4 | 415.48 | 1065076-30-3 | N-methylated, Homologated side chain |
| Fmoc-L-homoPhe-OH | C25H23NO4 | 401.45 | 132684-59-4 | Homologated side chain |
| Fmoc-L-MePhe-OH | C25H23NO4 | 401.47 | 77128-73-5 | N-methylated |
| Fmoc-L-Phe-OH | C24H21NO4 | 387.43 | 35661-40-6 | Natural Phenylalanine derivative |
The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino function, which is standard in solid-phase peptide synthesis (SPPS) and is readily cleaved under mild basic conditions.[3]
The Dual Impact of N-Methylation and Homologation
The strategic incorporation of Fmoc-L-Me-homoPhe-OH into a peptide sequence is driven by the synergistic effects of its two core modifications.
N-α-Methylation: Enhancing "Drug-Likeness"
The addition of a methyl group to the amide nitrogen of the peptide backbone is a well-established strategy to enhance the pharmacological properties of peptides.[4]
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Increased Proteolytic Stability: The N-methyl group provides steric hindrance, shielding the adjacent peptide bond from cleavage by proteases. This significantly increases the in vivo half-life of the peptide.[1][5]
-
Enhanced Membrane Permeability: By replacing the amide proton, N-methylation reduces the hydrogen bonding capacity of the peptide backbone. This increases its lipophilicity, which can lead to improved passive diffusion across cell membranes and enhanced oral bioavailability.[1][4]
-
Conformational Constraint: The steric bulk of the methyl group restricts the conformational freedom around the peptide bond, favoring a trans geometry and influencing the local secondary structure. This can lock the peptide into a bioactive conformation.[4][6]
Homophenylalanine Side Chain: Modulating Aromatic Interactions
Homophenylalanine, with its extended ethyl-phenyl side chain, offers unique possibilities for modulating peptide structure and function compared to the natural phenylalanine.
-
Altered Aromatic Interactions: The increased length and flexibility of the homophenylalanine side chain can influence both intramolecular and intermolecular aromatic interactions, which are crucial for peptide folding and receptor binding.
-
Hydrophobicity and Binding: The larger hydrophobic surface area of the homophenylalanine side chain can enhance binding to hydrophobic pockets of target proteins.
Synthesis of Fmoc-L-Me-homoPhe-OH
While commercially available, the synthesis of Fmoc-L-Me-homoPhe-OH can be achieved through a multi-step process starting from L-homophenylalanine. A general, well-established method for the N-methylation of Fmoc-protected amino acids is the Fukuyama-Mitsunobu reaction or variations thereof.[7] A solid-phase approach using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid has also been described as an efficient method for synthesizing Fmoc-N-methylated amino acids.[8]
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-L-Me-homoPhe-OH into a peptide sequence using standard Fmoc-based SPPS requires special consideration due to its steric hindrance.
Experimental Protocol: Coupling of Fmoc-L-Me-homoPhe-OH
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.
2. Amino Acid Activation:
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In a separate vessel, dissolve 3-5 equivalents of Fmoc-L-Me-homoPhe-OH in DMF.
-
Add 3-5 equivalents of a suitable coupling reagent. For sterically hindered amino acids like N-methylated residues, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended.[9]
-
Add 6-10 equivalents of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
-
Allow the activation mixture to pre-activate for 5-10 minutes.
3. Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. Longer coupling times may be necessary for difficult sequences.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test (which will be negative for the secondary amine) or the chloranil test.
4. Washing and Capping:
-
After the coupling is complete, wash the resin thoroughly with DMF.
-
To block any unreacted N-terminal amines, a capping step with acetic anhydride and DIPEA in DMF can be performed.
Purification and Analytical Characterization
Peptides containing N-methylated amino acids often exhibit increased hydrophobicity, which can present challenges during purification.
Purification by Reverse-Phase HPLC (RP-HPLC)
-
Column Selection: A standard C18 column is often sufficient, but for highly hydrophobic peptides, a C8 or C4 column may provide better resolution.
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA). For very hydrophobic peptides, the addition of a small percentage of isopropanol or a different ion-pairing reagent may be beneficial.[10]
-
Gradient Optimization: A shallow gradient is often necessary to achieve good separation of the target peptide from closely eluting impurities, such as deletion sequences.
Analytical Characterization
-
Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide.[11][12]
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for characterizing the structure of peptides containing N-methylated residues. However, the presence of the N-methyl group can lead to the observation of cis/trans isomers around the methylated peptide bond, which can complicate the spectra. Two-dimensional NMR techniques, such as COSY, TOCSY, and NOESY, are essential for complete resonance assignment and conformational analysis.[13][14]
Impact on Peptide Structure and Function
The incorporation of N-methyl-homophenylalanine can have a profound impact on the structure and, consequently, the biological activity of a peptide.
Conformational Effects
N-methylation generally disfavors the formation of α-helical and β-sheet structures due to the removal of the amide proton, which is a crucial hydrogen bond donor.[6] Instead, it tends to induce more extended or β-turn-like conformations.[15][16] This can be advantageous in disrupting protein-protein interactions or in stabilizing a specific turn structure required for receptor binding.
Enzymatic Stability
As previously mentioned, N-methylation significantly enhances resistance to enzymatic degradation.
Table 2: Hypothetical Enzymatic Stability Data
| Peptide Sequence | Modification | Half-life in Human Serum (hours) |
| Ac-Gly-Phe-Ala-NH2 | None | < 1 |
| Ac-Gly-MePhe -Ala-NH2 | N-methylation | > 24 |
| Ac-Gly-homoPhe -Ala-NH2 | Homologation | ~2 |
| Ac-Gly-Me-homoPhe -Ala-NH2 | N-methylation & Homologation | > 48 |
| (This data is illustrative and the actual stability will depend on the specific peptide sequence and the proteases present.) |
Case Study Considerations in Drug Design
While specific, publicly available case studies detailing the use of Fmoc-L-Me-homoPhe-OH in late-stage clinical candidates are limited, its application can be inferred from the broader use of N-methylated and unnatural amino acids in drug discovery. For example, in the development of somatostatin analogs, N-methylation has been instrumental in improving oral bioavailability and metabolic stability. The inclusion of a residue like N-methyl-homophenylalanine would be a rational design choice in such a context to further optimize pharmacokinetic properties and potentially fine-tune receptor binding affinity and selectivity.
Conclusion
Fmoc-L-Me-homoPhe-OH is a versatile and powerful tool for the modern peptide chemist. Its unique combination of N-methylation and side-chain homologation provides a means to systematically modulate the properties of peptides, leading to enhanced stability, improved cell permeability, and constrained conformations. While its incorporation requires careful consideration during synthesis and purification, the potential rewards in terms of improved "drug-like" properties make it an invaluable asset in the design and development of novel peptide-based therapeutics. This guide has provided the foundational knowledge and practical considerations necessary for researchers to confidently and effectively utilize Fmoc-L-Me-homoPhe-OH in their scientific endeavors.
References
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Should My Peptide Be Methylated? - LifeTein. (2025, September 25). Retrieved February 23, 2026, from [Link]
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Cyclization and N-methyl-l-alanine improve the protease stability and... - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
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Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. - NTU > IRep. (n.d.). Retrieved February 23, 2026, from [Link]
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Conformational study of N-methylated alanine peptides and design of Aβ inhibitor - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
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Conformational study of N-methylated alanine peptides and design of Aβ inhibitor. (2025, August 6). Retrieved February 23, 2026, from [Link]
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Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer - FREDI. (n.d.). Retrieved February 23, 2026, from [Link]
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Peptide Purification - AAPPTec. (n.d.). Retrieved February 23, 2026, from [Link]
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Conformational Changes Induced by Methyl Side-Chains in Protonated Tripeptides Containing Glycine and Alanine Residues - OSTI.GOV. (n.d.). Retrieved February 23, 2026, from [Link]
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Analysis and Purification of Synthetic Peptides by Liquid Chromatography - Agilent. (n.d.). Retrieved February 23, 2026, from [Link]
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Site-Selective N-Methylation of Peptides on Solid Support (1997) - SciSpace. (n.d.). Retrieved February 23, 2026, from [Link]
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Fmoc-Arg(Pbf)-Arg(Pbf)-OH in Peptide Synthesis - Advent Chembio. (n.d.). Retrieved February 23, 2026, from [Link]
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